2-(2,4-Dichlorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid
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Overview
Description
2-(2,4-Dichlorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a carboxylic acid group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor modulation, the compound may act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions and the synthesis of biologically active molecules.
Uniqueness
2-(2,4-Dichlorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazole ring structure, combined with the dichlorophenyl and carboxylic acid groups, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H8Cl2N2O2 |
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Molecular Weight |
271.10 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-5-9(11(16)17)15-10(14-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,14,15)(H,16,17) |
InChI Key |
VPKSAXBRQLZLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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